molecular formula C18H18F3N5O2 B10834251 1-[[2-(Dimethylamino)-4-(trifluoromethyl)phenyl]methyl]-3-(2-oxo-1,3-dihydrobenzimidazol-4-yl)urea

1-[[2-(Dimethylamino)-4-(trifluoromethyl)phenyl]methyl]-3-(2-oxo-1,3-dihydrobenzimidazol-4-yl)urea

Cat. No.: B10834251
M. Wt: 393.4 g/mol
InChI Key: GUTYAMHQYWODRM-UHFFFAOYSA-N
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Description

PMID25666693-Compound-119 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its involvement in various chemical reactions and its potential use in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

The preparation of PMID25666693-Compound-119 involves specific synthetic routes and reaction conditions. The synthesis typically includes a series of steps that ensure the purity and quality of the compound. Industrial production methods often involve crystallization techniques to achieve high purity levels .

Chemical Reactions Analysis

PMID25666693-Compound-119 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hypervalent iodine reagents, which are known for their strong oxidizing properties . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PMID25666693-Compound-119 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it plays a role in studying cellular processes and signaling pathways. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of pain and inflammation . In industry, it is used in the production of high-purity compounds and materials.

Comparison with Similar Compounds

PMID25666693-Compound-119 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those that also act as cation channels or have similar chemical properties. The comparison can be based on their chemical structure, reactivity, and applications .

Properties

Molecular Formula

C18H18F3N5O2

Molecular Weight

393.4 g/mol

IUPAC Name

1-[[2-(dimethylamino)-4-(trifluoromethyl)phenyl]methyl]-3-(2-oxo-1,3-dihydrobenzimidazol-4-yl)urea

InChI

InChI=1S/C18H18F3N5O2/c1-26(2)14-8-11(18(19,20)21)7-6-10(14)9-22-16(27)23-12-4-3-5-13-15(12)25-17(28)24-13/h3-8H,9H2,1-2H3,(H2,22,23,27)(H2,24,25,28)

InChI Key

GUTYAMHQYWODRM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(F)(F)F)CNC(=O)NC2=CC=CC3=C2NC(=O)N3

Origin of Product

United States

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